14R(15S)-EET

Description

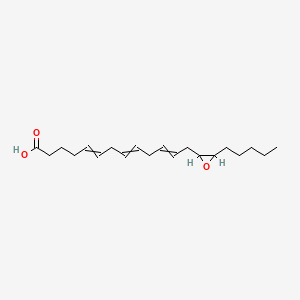

Structure

3D Structure

Properties

CAS No. |

98103-48-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |

InChI Key |

JBSCUHKPLGKXKH-LLZJRKGESA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 14R(15S)-EET from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of 14R(15S)-epoxyeicosatrienoic acid (14R(15S)-EET), a critical signaling molecule derived from arachidonic acid. We will delve into the core enzymatic processes, present quantitative data for key reactions, provide detailed experimental protocols for its study, and visualize the associated biochemical pathways.

Introduction to 14,15-EET Biosynthesis

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 14,15-EET has garnered significant attention for its potent biological activities, including vasodilation, anti-inflammatory effects, and anti-apoptotic properties.[2][4][5] The biosynthesis of 14,15-EET is a stereospecific process, with certain CYP enzymes preferentially producing the 14(R),15(S) enantiomer. This specific stereoisomer is crucial for its biological function. The primary route of 14,15-EET metabolism is through hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3]

The Core Biosynthetic Pathway

The biosynthesis of this compound from arachidonic acid is a multi-step process initiated by the release of arachidonic acid from the cell membrane.

Liberation of Arachidonic Acid

Upon cellular stimulation by various agonists (e.g., bradykinin, acetylcholine), phospholipase A2 (PLA2) is activated. PLA2 hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid into the cytoplasm.

Epoxidation by Cytochrome P450 Epoxygenases

The free arachidonic acid is then metabolized by CYP epoxygenases, primarily members of the CYP2C and CYP2J subfamilies in humans.[6][7][8] These enzymes catalyze the epoxidation of the double bond at the 14,15-position of arachidonic acid. Notably, human CYP2C8 and CYP2C9 exhibit stereoselectivity, preferentially forming 14(R),15(S)-EET.[6]

Metabolism by Soluble Epoxide Hydrolase

The biological activity of 14,15-EET is terminated by the action of soluble epoxide hydrolase (sEH), which converts it to 14,15-DHET.[2][3] This metabolic step is a key target for therapeutic intervention, as inhibition of sEH can prolong the beneficial effects of 14,15-EET.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and metabolism of 14,15-EET.

Table 1: Regioselectivity of Human CYP Epoxygenases in Arachidonic Acid Metabolism

| CYP Isoform | 14,15-EET (% of total EETs) | 11,12-EET (% of total EETs) | 8,9-EET (% of total EETs) | 5,6-EET (% of total EETs) | Reference |

| CYP2C8 | ~45% | ~55% | - | - | [6] |

| CYP2C9 | ~60% | ~26% | ~14% | - | [6] |

| CYP2J2 | Major product | Major product | Minor product | Minor product | [7] |

Table 2: Stereoselectivity of Human CYP Epoxygenases in 14,15-EET Formation

| CYP Isoform | 14(R),15(S)-EET (% enantiomeric excess) | Reference |

| CYP2C8 | 72.4% | [6] |

| CYP2C9 | 25% | [6] |

Table 3: Enzyme Kinetics of Human CYP Enzymes with Arachidonic Acid for 14,15-EET Formation

| Enzyme | Kinetic Model | Km (μM) | Vmax (pmol/min/pmol CYP) | Ks (μM) | Reference |

| CYP2J2 | Substrate Inhibition | - | - | ~31 | [1][2] |

| CYP2C8 | Substrate Inhibition | - | - | Lower than CYP2J2 | [3] |

Note: Specific Km and Vmax values for 14,15-EET formation are not consistently reported due to the complex kinetics (substrate inhibition). The substrate inhibition constant (Ks) indicates the concentration at which the enzyme activity begins to decrease.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

In Vitro 14,15-EET Production using Recombinant Human CYP Enzymes

Objective: To measure the production of 14,15-EET from arachidonic acid by a specific recombinant human CYP enzyme.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2) co-expressed with NADPH-cytochrome P450 reductase in microsomes

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., 14,15-EET-d8)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid (e.g., final concentration of 1-50 µM, noting the potential for substrate inhibition at higher concentrations).[3]

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Quantification of 14,15-EET and 14,15-DHET by UPLC-MS/MS

Objective: To quantify the levels of 14,15-EET and its metabolite 14,15-DHET in biological samples.

Instrumentation:

-

Waters Acquity UPLC system or equivalent

-

Waters Xevo TQ-S mass spectrometer or equivalent

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

14,15-EET: m/z 319 -> 219

-

14,15-DHET: m/z 337 -> 221

-

14,15-EET-d8 (Internal Standard): m/z 327 -> 227

-

-

Cone Voltage and Collision Energy: Optimized for each analyte.

Procedure:

-

Prepare a standard curve of 14,15-EET and 14,15-DHET of known concentrations.

-

Prepare samples as described in the in vitro assay or using appropriate extraction methods for biological matrices (e.g., solid-phase extraction for plasma or cell culture media).

-

Inject the prepared samples and standards onto the UPLC-MS/MS system.

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Cell-Based Apoptosis Assay

Objective: To assess the anti-apoptotic effect of 14,15-EET on cultured cells.

Materials:

-

Cell line of interest (e.g., endothelial cells, cardiomyocytes)

-

Cell culture medium and supplements

-

14,15-EET

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 14,15-EET for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding the apoptosis-inducing agent to the wells (excluding the negative control).

-

Incubate for the required time to induce apoptosis (e.g., 4-6 hours).

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways discussed in this guide.

Caption: Biosynthesis and metabolism of 14,15-EET.

Caption: In vitro experimental workflow for 14,15-EET production.

Caption: Anti-apoptotic signaling pathway of 14,15-EET.

References

- 1. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2J2-mediated metabolism of arachidonic acid in heart: A review of its kinetics, inhibition and role in heart rhythm control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the Dominant Arachidonic Acid Cytochrome P450 Monooxygenases in Rat Heart, Lung, Kidney, and Liver: Protein Expression and Metabolite Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Cytochrome P450 Epoxygenase Pathway: A Technical Guide to the Formation and Signaling of 14(R),15(S)-EET

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 (CYP) epoxygenase pathway represents a critical branch of arachidonic acid metabolism, yielding a class of signaling lipids known as epoxyeicosatrienoic acids (EETs). These molecules are implicated in a wide array of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation. Among the four regioisomers of EETs, 14,15-EET, and specifically the 14(R),15(S) enantiomer, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth exploration of the enzymatic cascade leading to 14(R),15(S)-EET formation, its downstream signaling pathways, and detailed experimental protocols for its study.

Biosynthesis of 14(R),15(S)-EET

The journey from cellular phospholipids (B1166683) to the bioactive 14(R),15(S)-EET is a multi-step enzymatic process. It begins with the liberation of arachidonic acid from the cell membrane, followed by its epoxidation by specific CYP enzymes, and is ultimately terminated by enzymatic hydrolysis.

Arachidonic acid, an omega-6 polyunsaturated fatty acid, is predominantly esterified in the sn-2 position of membrane phospholipids.[1] In response to various stimuli, cytosolic phospholipase A2 (cPLA2) is activated, catalyzing the hydrolysis of the ester bond and releasing free arachidonic acid into the cytoplasm.[2]

This free arachidonic acid then serves as a substrate for a subset of CYP enzymes, primarily from the CYP2C and CYP2J subfamilies, which exhibit epoxygenase activity.[3][4] These enzymes utilize NADPH and molecular oxygen to introduce an epoxide group across one of the four double bonds of arachidonic acid, resulting in the formation of four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] The formation of 14,15-EET is a major product of several key human CYP epoxygenases, including CYP2C8, CYP2C9, and CYP2J2.[5][6] Notably, these enzymes exhibit stereoselectivity, with a preference for the formation of the 14(R),15(S)-EET enantiomer.[5]

The biological activity of EETs is tightly regulated by their rapid metabolism. The primary route of inactivation is the hydrolysis of the epoxide to a vicinal diol, forming dihydroxyeicosatrienoic acids (DHETs).[1] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[7] The resulting 14,15-DHET is generally considered to be less biologically active than its epoxide precursor.[3]

Biosynthesis of 14(R),15(S)-EET from membrane phospholipids.

Downstream Signaling Pathways of 14(R),15(S)-EET

14(R),15(S)-EET exerts its biological effects by modulating a variety of intracellular signaling cascades. While a specific high-affinity cell surface receptor for EETs remains to be definitively identified, evidence suggests that they can act through both receptor-dependent and independent mechanisms to influence cell function. Key downstream pathways activated by 14,15-EET include the PI3K/Akt and MAPK/ERK pathways. Additionally, 14,15-EET and its metabolite, 14,15-DHET, have been shown to activate the nuclear receptor PPARγ.

PI3K/Akt and MAPK/ERK Signaling

Upon introduction to cells, 14,15-EET can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8][9] Activation of these pathways is often initiated by the interaction of 14,15-EET with upstream signaling components, which can include receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), and non-receptor tyrosine kinases such as focal adhesion kinase (FAK).[9][10]

The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and proliferation by phosphorylating a host of downstream targets.[11] Concurrently, activation of the MAPK cascade, through a series of phosphorylation events, culminates in the activation of ERK, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, differentiation, and survival.[12]

14(R),15(S)-EET signaling via PI3K/Akt and MAPK/ERK pathways.

PPARγ Activation

Both 14,15-EET and its hydrolyzed product, 14,15-DHET, have been identified as potential ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor.[10][13] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This pathway is particularly relevant to the anti-inflammatory effects of 14,15-EET.

Activation of PPARγ by 14,15-EET and its metabolite.

Quantitative Data

The following tables summarize key quantitative parameters related to the formation and activity of 14,15-EET. These values are compiled from various studies and may vary depending on the specific experimental conditions.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Human CYP2C8 | Arachidonic Acid | 14,15-EET | - | - | [2][14] |

| Human CYP2C91 | Arachidonic Acid | 14,15-EET | 14 ± 1 | - | [15] |

| Human CYP2C92 | Arachidonic Acid | 14,15-EET | 11 ± 1 | - | [15] |

| Human CYP2J2 | Arachidonic Acid | 14,15-EET | - | - | [13] |

| Note: Some studies report substrate inhibition for CYP2J2 and CYP2C8 at higher arachidonic acid concentrations.[14] |

| CYP Isoform | Regioisomer Distribution of EETs from Arachidonic Acid | Reference |

| Human CYP2C8 | 14,15-EET and 11,12-EET are major products. | [5][6] |

| Human CYP2C9 | 11,12-EET and 14,15-EET are the dominant products. | [6][15] |

| Human CYP2J2 | Produces all four EET regioisomers. | [13] |

| Tissue/Cell Type | 14,15-EET Concentration | Reference |

| Human Breast Cancer Tissue | Median level significantly higher than adjacent noncancerous tissue. | [16][17] |

| Human Plasma | Total EETs: 11.9 ± 5.9 nmol/L (in primary aldosteronism patients before treatment) | [18] |

| Note: Endogenous concentrations of EETs are often low and can be challenging to measure accurately.[19] |

| Compound | Biological Activity | ED50 / IC50 | Reference |

| 14,15-EET | Vasorelaxation of bovine coronary arteries | ED50 = 2.2 µM | [11][20] |

Experimental Protocols

In Vitro Cytochrome P450 Epoxygenase Assay

This protocol outlines a general procedure for measuring the formation of 14,15-EET from arachidonic acid using recombinant human CYP enzymes.

Materials:

-

Recombinant human CYP2C8, CYP2C9, or CYP2J2

-

Cytochrome P450 reductase (CPR)

-

Cytochrome b5

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Arachidonic acid

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., d8-14,15-EET)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Reconstitution of the Enzyme System:

-

In a microcentrifuge tube, combine the recombinant CYP enzyme, CPR, and cytochrome b5 in a molar ratio of approximately 1:2:1.

-

Add liposomes to the mixture and incubate on ice for 30 minutes to allow for reconstitution.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in potassium phosphate buffer containing the reconstituted enzyme system and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid (e.g., 1-50 µM final concentration).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Monitor the formation of 14,15-EET and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Quantify the amount of 14,15-EET produced by comparing its peak area to that of the internal standard.

-

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) in cultured cells following treatment with 14(R),15(S)-EET.

Materials:

-

Cultured cells of interest (e.g., endothelial cells, smooth muscle cells)

-

14(R),15(S)-EET

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (e.g., Ser473), anti-total Akt, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Treat cells with various concentrations of 14(R),15(S)-EET for the desired time points.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Akt, p-ERK, and total ERK, as well as a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

-

PPARγ Reporter Gene Assay

This protocol provides a method to assess the activation of PPARγ by 14,15-EET or its metabolites using a luciferase reporter gene assay.

Materials:

-

Host cell line (e.g., HEK293T)

-

PPARγ expression vector

-

Luciferase reporter vector containing PPREs

-

Transfection reagent

-

14,15-EET, 14,15-DHET, or other test compounds

-

Positive control (e.g., rosiglitazone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed the host cells in a multi-well plate.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing the test compounds (e.g., 14,15-EET, 14,15-DHET) at various concentrations. Include a vehicle control and a positive control.

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Express the results as fold induction over the vehicle control.

-

Experimental Workflow

The study of the cytochrome P450 epoxygenase pathway for 14(R),15(S)-EET typically follows a logical progression from identifying its production to elucidating its functional significance.

A typical experimental workflow for investigating the 14(R),15(S)-EET pathway.

Conclusion

The cytochrome P450 epoxygenase pathway, leading to the formation of 14(R),15(S)-EET, is a complex and highly regulated system with profound implications for cellular function and human health. Understanding the enzymatic machinery responsible for its synthesis and the intricate signaling networks it governs is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the multifaceted roles of this important lipid mediator.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Structure-Functional Analysis of Human Cytochrome P450 2C8 Using Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems-Level Lipid Analysis Methodologies for Qualitative and Quantitative Investigation of Lipid Signaling Events During Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphisms of CYP2C8 Alter First-Electron Transfer Kinetics and Increase Catalytic Uncoupling [mdpi.com]

- 8. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Cytochrome P450 2C9 and Its Polymorphic Modifications: Electroanalysis, Catalytic Properties, and Approaches to the Regulation of Enzymatic Activity [mdpi.com]

- 13. CYP2J2-mediated metabolism of arachidonic acid in heart: A review of its kinetics, inhibition and role in heart rhythm control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cytochrome P450 slow metabolizers CYP2C9*2 and CYP2C9*3 directly regulate tumorigenesis via reduced epoxyeicosatrienoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 14(R),15(S)-EET

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 14,15-EET, and specifically its 14(R),15(S) enantiomer, has garnered significant scientific interest due to its potent and diverse physiological effects, including vasodilation, anti-inflammatory actions, and cellular protection. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of 14(R),15(S)-EET. It includes a summary of quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Chemical Structure and Stereochemistry

14,15-EET is formed by the epoxidation of the cis-double bond between carbons 14 and 15 of arachidonic acid.[1][2] This process is catalyzed by CYP epoxygenases, primarily from the CYP2C and CYP2J families.[3] The epoxidation can result in two enantiomers with distinct biological activities: 14(R),15(S)-EET and 14(S),15(R)-EET.[1]

The precise stereochemistry is crucial for its biological function. The IUPAC name for the 14(R),15(S) enantiomer is 13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid .[4] Its structure features a 20-carbon chain with three cis (Z) double bonds at positions 5, 8, and 11, a carboxylic acid group at one end, and a trans-epoxide at the 14,15-position.[2][4] The 14(R),15(S) configuration is often the more abundant enantiomer produced in tissues and is a preferred ligand for certain binding sites.

Key Structural Details:

-

Chemical Formula: C₂₀H₃₂O₃[2]

-

Molecular Weight: 320.47 g/mol [2]

-

IUPAC Name: 13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid[4]

-

InChI Key: JBSCUHKPLGKXKH-RBUKOAKNSA-N[4]

-

Stereochemistry: The epoxide ring has a trans configuration with the oxygen atom on the opposite side of the carbon backbone relative to the hydrogen atoms at C14 and C15. The absolute configuration is specified as 14R and 15S.

Quantitative Data Summary

The biological activity of 14,15-EET is concentration-dependent and can vary between its enantiomers and across different biological systems. The following tables summarize key quantitative data from the literature.

Table 1: Vasodilatory Potency of 14,15-EET and Analogs

| Compound | Artery Type | EC₅₀ / ED₅₀ | Reference |

| 14,15-EET (racemic) | Canine Coronary Arterioles | ~10⁻¹² M | [5] |

| 14,15-EET (racemic) | Bovine Coronary Arteries | 10⁻⁶ M (1 µM) | [4] |

| 14(S),15(R)-EET | Bovine Coronary Arteries | More potent than 14(R),15(S)-EET | [4] |

| 14(R),15(S)-EET | Porcine Coronary Arterioles | 0.8 pM | [3] |

| 14,15-EET Analogs (e.g., oxamide (B166460) 16) | Bovine Coronary Artery Rings | 1.7 µM | [6] |

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH)

| Inhibitor | Substrate | IC₅₀ | Reference |

| DCU | 14,15-EET | 0.45 ± 0.16 µM | [7] |

| Unsubstituted Urea 12 (EET Analog) | Recombinant human sEH | 16 nM | [6] |

| Sulforaphane (SFN) | Human sEH | 3.65 µM | [8] |

| Phenyl isothiocyanate (PITC) | Human sEH | 7.5 µM | [8] |

Table 3: Receptor Binding and Other Activities

| Activity | System | Value | Reference |

| Receptor Binding (IC₅₀) | U937 Cell Membranes | 2.73 nM (for 14,15-EET) | [9] |

| Kₐₜₚ Channel Activation (EC₅₀) | Rat Mesenteric Artery SMCs | 87 nM (for 11,12-EET) | [10] |

Key Signaling Pathways

14(R),15(S)-EET exerts its effects through multiple signaling pathways, often initiated by interaction with putative G-protein coupled receptors (GPCRs) or by direct activation of intracellular targets. Its signaling is terminated by enzymatic hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).

Diagram 1: EET Metabolism by Soluble Epoxide Hydrolase (sEH)

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 14(R),15(S)-Epoxyeicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(R),15(S)-Epoxyeicosatrienoic acid (14(R),15(S)-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acid (EET) family, it plays a crucial role in various physiological and pathophysiological processes, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of 14(R),15(S)-EET, its signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

14(R),15(S)-EET is one of the four regioisomers of EETs and exists as a specific stereoisomer.[1] Its physical and chemical characteristics are fundamental to its biological activity and handling in experimental settings.

Quantitative Data

| Property | Value | Reference(s) |

| IUPAC Name | (5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid | [2] |

| Synonyms | 14(R),15(S)-EpETrE, 14(R),15(S)-epoxy-5Z,8Z,11Z-eicosatrienoic acid | [3] |

| Chemical Formula | C₂₀H₃₂O₃ | [3] |

| Molecular Weight | 320.47 g/mol | [3] |

| Physical State | Typically supplied as a solution in an organic solvent (e.g., ethanol, methyl acetate) | [3][4] |

| Solubility | DMF: >50 mg/mLDMSO: >50 mg/mLEthanol: >50 mg/mLPBS (pH 7.2): >1 mg/mL | [3] |

| Stability and Storage | Store at -20°C for long-term stability (≥ 2 years). Supplied in an organic solvent to prevent degradation. | [3] |

Biological Activity and Signaling Pathways

14(R),15(S)-EET exerts its biological effects through complex signaling networks, primarily initiated by its interaction with cell surface receptors. A key metabolic pathway involves its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1]

Metabolism of 14(R),15(S)-EET

The primary metabolic fate of 14(R),15(S)-EET in vivo is its rapid hydrolysis to 14,15-DHET.

Signaling Pathways

14(R),15(S)-EET has been shown to activate several downstream signaling cascades, often through a putative G-protein coupled receptor (GPCR). This activation can lead to a variety of cellular responses, including vasodilation, anti-inflammation, and cell proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the study of 14(R),15(S)-EET.

Enantioselective Synthesis and Purification

The synthesis of specific EET enantiomers is a complex process often involving multi-step organic synthesis. A general workflow is outlined below.

Protocol: Chiral HPLC Separation of EET Enantiomers

This protocol provides a general method for the separation of EET enantiomers. Optimization of the mobile phase and column is often necessary.

-

Sample Preparation: If not already esterified, convert the EETs to their methyl or pentafluorobenzyl (PFB) esters to improve chromatographic resolution and detection.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.[5]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. A starting ratio of 95:5:0.1 (v/v/v) can be used and optimized.[5]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at approximately 205-210 nm or by mass spectrometry for higher sensitivity and specificity.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the elution profile and collect the fractions corresponding to the desired enantiomer.

-

Confirm the purity and identity of the collected fraction using analytical techniques such as NMR and mass spectrometry.

-

Signaling Pathway Analysis

Protocol: GPCR Activation - Radioligand Binding Assay

This assay is used to determine the binding affinity of 14(R),15(S)-EET to its putative GPCR.

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GPCR of interest.

-

Radioligand: Use a radiolabeled form of 14,15-EET (e.g., [³H]-14(R),15(S)-EET) or a suitable radiolabeled antagonist.

-

Binding Reaction:

-

In a microtiter plate, incubate the cell membranes with increasing concentrations of the radioligand in a suitable binding buffer.

-

For competition assays, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 14(R),15(S)-EET or other test compounds.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data, or the inhibitory constant (Ki) from competition binding data using appropriate software.[6]

Protocol: Measurement of Intracellular cAMP Levels

This protocol measures the change in intracellular cyclic AMP (cAMP) levels upon stimulation with 14(R),15(S)-EET, a common downstream effect of Gs-coupled GPCR activation.

-

Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate.

-

Cell Stimulation:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 14(R),15(S)-EET for a defined period.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA, HTRF).[7][8] These kits typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the log of the 14(R),15(S)-EET concentration to determine the EC₅₀ value.[9]

Protocol: Western Blot Analysis of Protein Phosphorylation (EGFR, ERK, PI3K/AKT)

This method is used to detect the activation (phosphorylation) of key proteins in the signaling cascade downstream of 14(R),15(S)-EET.

-

Cell Treatment and Lysis:

-

Treat cultured cells with 14(R),15(S)-EET for various times and concentrations.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-Akt).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the relative levels of protein phosphorylation.[10][11]

Conclusion

14(R),15(S)-EET is a multifaceted signaling molecule with significant potential as a therapeutic target. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for advancing research in this field. This guide provides a foundational resource for scientists and researchers to effectively study this important eicosanoid and unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

The Dawn of a New Eicosanoid Pathway: A Technical History of Epoxyeicosatrienoic Acids

A deep dive into the discovery, foundational experimental methods, and early understanding of the biological significance of Epoxyeicosatrienoic Acids (EETs), providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this pivotal class of signaling molecules.

Introduction

In the landscape of lipid biochemistry, the discovery of epoxyeicosatrienoic acids (EETs) marked the unveiling of a third major pathway of arachidonic acid metabolism, distinct from the well-trodden cyclooxygenase and lipoxygenase pathways. Initially identified as products of cytochrome P450 (CYP) epoxygenase activity, these enigmatic molecules have since emerged as critical endogenous mediators with profound effects on vascular tone, inflammation, and cellular signaling. This technical guide provides an in-depth exploration of the historical background of EETs, detailing the seminal discoveries, the experimental protocols that enabled their characterization, and the early quantitative data that first hinted at their potent biological activities.

The Genesis: Discovery and Structural Elucidation

The journey into the world of EETs began in the early 1980s, spearheaded by the pioneering work of J.H. Capdevila and J.R. Falck. Their research into the metabolism of arachidonic acid by liver microsomal cytochrome P450 enzymes led to a groundbreaking discovery. They demonstrated that arachidonic acid could be metabolized to novel oxygenated products, structurally distinct from prostaglandins (B1171923) and leukotrienes.

Through meticulous experimentation, they successfully isolated and identified four regioisomers of EETs, corresponding to the epoxidation of each of the four double bonds of arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] This structural identification was a pivotal moment, establishing the existence of a new class of eicosanoids and laying the groundwork for decades of research into their physiological roles.[1]

Experimental Protocols: The Early Days of EET Isolation and Identification

The initial identification of EETs relied on a combination of sophisticated analytical techniques for the time. The general workflow involved incubation of arachidonic acid with purified cytochrome P450 enzymes or liver microsomes, followed by extraction and chromatographic separation of the metabolites.

1. Sample Preparation and Extraction:

-

Incubation: Rat liver microsomes were typically incubated with [14C]-labeled arachidonic acid in the presence of an NADPH-generating system to facilitate CYP-mediated metabolism.

-

Extraction: The reaction was terminated, and lipids were extracted using organic solvents like ethyl acetate (B1210297) or a chloroform/methanol mixture.

2. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The extracted lipids were subjected to reverse-phase and/or normal-phase HPLC to separate the different metabolites. Early protocols often used silica (B1680970) columns with hexane/isopropanol/acetic acid solvent systems for normal-phase separation of the regioisomers.

3. Structural Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified metabolites were derivatized (e.g., as methyl esters and trimethylsilyl (B98337) ethers) to increase their volatility for GC-MS analysis. The mass spectra provided the crucial information about the molecular weight and fragmentation patterns that confirmed the epoxide structure.

Unveiling the Biological Significance: Vasodilation and the EDHF Connection

One of the first and most profound biological functions attributed to EETs was their ability to cause vasodilation. Early studies by researchers such as Proctor et al. in 1987 demonstrated the vasodilatory effects of EETs in the intestinal microcirculation.[2] However, a landmark 1996 paper by Campbell and colleagues provided compelling evidence that EETs were the long-sought-after Endothelium-Derived Hyperpolarizing Factors (EDHFs).[3][4]

EDHFs are substances released from the endothelium that cause hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation. The work by Campbell et al. showed that:

-

Inhibitors of cytochrome P450 enzymes attenuated endothelium-dependent relaxation of coronary arteries.[3]

-

Exogenously applied EETs mimicked this relaxation and caused hyperpolarization of vascular smooth muscle cells.[3][4]

-

The effects of EETs were blocked by inhibitors of large-conductance calcium-activated potassium (KCa) channels.[3][4]

Quantitative Data from Early Vascular Studies

| Parameter | Value | Vessel Type | Species | Reference |

| EC50 for Vasodilation (all regioisomers) | 1 x 10⁻⁶ mol/L | Coronary Arteries | Bovine | [3][4] |

| Smooth Muscle Hyperpolarization (11,12-EET) | From -37 mV to -59 mV | Coronary Smooth Muscle Cells | Bovine | [3][4] |

Experimental Protocols: Characterizing Vasodilatory and Electrophysiological Effects

1. Vascular Ring Bioassay for Vasodilation:

-

Preparation: Arterial rings (e.g., from bovine coronary arteries) were dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Measurement: The rings were attached to isometric force transducers to measure changes in tension. After pre-contraction with an agent like U46619 (a thromboxane (B8750289) A2 mimetic), cumulative concentrations of EETs were added to determine their relaxant effect.

2. Patch-Clamp Electrophysiology for Ion Channel Activity:

-

Cell Preparation: Vascular smooth muscle cells were enzymatically dispersed from arterial segments.

-

Recording: The cell-attached or whole-cell patch-clamp technique was used to record the activity of single ion channels or whole-cell currents, respectively. A glass micropipette with a fire-polished tip was sealed onto the cell membrane.

-

Analysis: The effect of EETs on the open probability and conductance of KCa channels was measured by applying EETs to the bath or pipette solution and recording the resulting changes in channel activity.

The Anti-Inflammatory Arm of the EET Pathway

In 1999, a seminal paper by Node and colleagues revealed another critical function of EETs: their potent anti-inflammatory properties.[5][6] This study demonstrated that physiological concentrations of EETs could inhibit the expression of endothelial cell adhesion molecules, such as VCAM-1, which are crucial for the recruitment of inflammatory cells to the vessel wall.[5][6] This effect was found to be mediated through the inhibition of the transcription factor NF-κB, a master regulator of inflammation.[5][6]

Experimental Protocols: Investigating Anti-Inflammatory Mechanisms

1. Endothelial Cell Culture and Treatment:

-

Human umbilical vein endothelial cells (HUVECs) were cultured and stimulated with inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in the presence or absence of different EET regioisomers.

2. Adhesion Molecule Expression Analysis:

-

Techniques such as Northern blotting or Western blotting were used to quantify the expression of VCAM-1 mRNA and protein, respectively.

3. NF-κB Activity Assay:

-

Electrophoretic Mobility Shift Assay (EMSA): This technique was used to assess the DNA-binding activity of NF-κB. Nuclear extracts from treated endothelial cells were incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes were then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in the presence of EETs indicated reduced NF-κB activity.

The Metabolic Fate of EETs: The Discovery of Soluble Epoxide Hydrolase

The biological activity of EETs is tightly regulated by their rapid metabolism. A key enzyme in this process is soluble epoxide hydrolase (sEH), which converts the active epoxides into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). The discovery and characterization of sEH provided a crucial piece of the puzzle in understanding the transient nature of EET signaling and opened up a new therapeutic avenue: the development of sEH inhibitors to prolong the beneficial effects of endogenous EETs.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key historical signaling pathways and experimental workflows as they were understood in the early stages of EET research.

References

- 1. Patch clamp - Wikipedia [en.wikipedia.org]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Comparative methodologic study of NFkappaB activation in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal epoxide hydrolase [ouci.dntb.gov.ua]

- 5. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jorge H. Capdevila - Wikipedia [en.wikipedia.org]

14R(15S)-EET as a signaling molecule in cardiovascular system

An In-depth Technical Guide on 14R(15S)-EET as a Signaling Molecule in the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play a pivotal role in cardiovascular homeostasis. Among the four regioisomers, 14,15-EET, and specifically the 14(R),15(S) enantiomer, has garnered significant attention for its potent vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the synthesis, metabolism, and complex signaling pathways of 14(R),15(S)-EET within the cardiovascular system. It details the current understanding of its receptor-mediated and intracellular actions, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the intricate signaling networks through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in exploring the therapeutic potential of the EET pathway for cardiovascular diseases.

Introduction

The endothelium plays a crucial role in regulating vascular tone and structure, in part by releasing signaling molecules derived from arachidonic acid (AA). Beyond the well-known prostaglandins (B1171923) and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway generates a family of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] These molecules are considered to be key components of the endothelium-derived hyperpolarizing factor (EDHF) system.[3][4] They are potent vasodilators and possess a broad spectrum of protective actions in the cardiovascular system, including anti-inflammatory, pro-angiogenic, and anti-apoptotic effects.[5][6][7]

This guide focuses specifically on 14,15-EET, the most abundant EET regioisomer, and its 14(R),15(S) enantiomer, which has been identified as a particularly potent signaling molecule.[8][9] We will explore its lifecycle from synthesis to degradation, its multifaceted signaling mechanisms, and its functional impact on cardiovascular health and disease.

Synthesis and Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its synthesis and rapid degradation.

2.1. Synthesis

14,15-EET is synthesized from arachidonic acid by the action of CYP epoxygenases, primarily isoforms of the CYP2C and CYP2J families.[1] These enzymes are expressed in various cardiovascular tissues, including vascular endothelial cells and cardiomyocytes.[1] The epoxidation of the 14,15-double bond of arachidonic acid by these enzymes typically produces a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2][8]

2.2. Metabolism

The primary route of metabolic inactivation for 14,15-EET is hydrolysis of the epoxide moiety by the enzyme soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene).[10][11] This reaction converts 14,15-EET into its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][12] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[8] This rapid degradation limits the half-life and signaling radius of endogenously produced EETs, making sEH a key therapeutic target for augmenting EET-mediated effects.[1][10] When sEH activity is low or inhibited, other metabolic pathways such as β-oxidation become more prominent.[8][13][14]

Caption: Synthesis of 14,15-EET from arachidonic acid and its primary metabolism by sEH.

Signaling Pathways of 14(R),15(S)-EET

14,15-EET exerts its effects through multiple signaling pathways, involving both putative cell surface receptors and intracellular targets.

3.1. Evidence for a G-Protein Coupled Receptor (GPCR)

Strong evidence points to the existence of a specific, membrane-bound GPCR for EETs.

-

High-Affinity Binding: Early studies identified specific, high-affinity, and saturable binding sites for radiolabeled [3H]-14,15-EET on the surface of human U-937 monocytes and guinea pig mononuclear cells.[14][15][16] This binding is stereoselective, with the 14(R),15(S)-EET enantiomer being a more effective competitor for the binding site in some models.[15][16] The binding is also sensitive to proteases, indicating its protein nature.[16]

-

G-Protein Coupling: The binding of 14,15-EET is inhibited by G-protein modulators like GTPγS, cholera toxin, and pertussis toxin, strongly suggesting the receptor is coupled to a G-protein, likely Gαs.[1][15]

-

Downstream Signaling: In monocytes and endothelial cells, EET binding leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][9][16][17] This classic Gαs-mediated pathway is a key transducer of EET signals.

Caption: Proposed G-protein coupled receptor signaling cascade for 14,15-EET.

3.2. Regulation of Ion Channels and Vasodilation

A primary physiological effect of 14,15-EET is vasodilation, which is achieved by hyperpolarizing vascular smooth muscle cells (VSMCs). This is accomplished through the modulation of several key potassium (K+) channels.

-

In Vascular Smooth Muscle Cells (VSMCs): 14,15-EET directly activates large-conductance Ca2+-activated K+ (BKCa) channels.[8][13] This activation appears to be mediated by the Gαs protein.[13] It also activates ATP-sensitive K+ (KATP) channels.[8] The efflux of K+ through these channels causes membrane hyperpolarization, which closes voltage-gated Ca2+ channels, reduces intracellular Ca2+ concentration, and leads to smooth muscle relaxation.

-

In Endothelial Cells: EETs can also act in an autocrine fashion on endothelial cells, activating small- and intermediate-conductance Ca2+-activated K+ (SKCa and IKCa) channels and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1][14] This leads to endothelial hyperpolarization, which can be conducted to adjacent VSMCs through myoendothelial gap junctions, contributing to vasodilation.

Caption: 14,15-EET-mediated activation of K+ channels leading to vasodilation.

3.3. Intracellular Signaling Pathways

Beyond ion channel modulation, 14,15-EET activates several intracellular signaling cascades crucial for its cardioprotective effects.

-

Anti-inflammatory Signaling: EETs inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[12] This leads to decreased expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1.[18]

-

Pro-survival and Anti-hypertrophic Signaling: In cardiomyocytes, 14,15-EET has been shown to activate pro-survival pathways including the PI3-kinase/Akt and STAT3 pathways, which inhibit apoptosis.[10][11] It can also attenuate cardiac hypertrophy by activating Peroxisome Proliferator-Activated Receptors (PPARs) and inhibiting pathways like TGF-β1/Smad.[19][20]

-

Anti-senescence Signaling: In endothelial cells, 14,15-EET can inhibit cellular senescence by activating the mTORC2/Akt signaling pathway.[21]

Summary of Cardiovascular Effects

The diverse signaling actions of 14,15-EET translate into a wide range of beneficial cardiovascular effects.

-

Hemodynamic Effects: Causes potent vasodilation in resistance vessels, contributing to blood pressure reduction.[5][22][23]

-

Anti-inflammatory: Reduces vascular inflammation, a key process in the development of atherosclerosis.[12]

-

Cardiac Remodeling: Mitigates pathological cardiac remodeling by inhibiting hypertrophy, apoptosis, and fibrosis.[7][19][20][24]

-

Vascular Health: Promotes angiogenesis and protects against endothelial dysfunction and senescence.[5][21]

Caption: Summary of the major cardioprotective effects of 14(R),15(S)-EET.

Quantitative Data

The following tables summarize key quantitative data from studies on 14,15-EET.

Table 1: Binding Affinity of 14,15-EET

| Cell Type | Ligand | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Reference |

|---|---|---|---|---|

| U-937 Monocytes | [3H]-14,15-EET | 13.84 ± 2.58 nM | 3.54 ± 0.28 pmol/10⁶ cells | [15][16] |

| U-937 Monocytes | 14,15-EET-P¹²⁵ISA | 148.3 ± 36.4 nM | 3.3 ± 0.5 pmol/mg protein | [15] |

| Guinea Pig Monocytes | [3H]-14,15-EET | ~35 nM | - | [9] |

| Guinea Pig Monocytes | 14(R),15(S)-EET | Ki = 226.3 nM | - |[17] |

Table 2: Vasoactive Effects of 14,15-EET and Analogs

| Vascular Bed | Agonist | EC₅₀ | Max Relaxation (%) | Notes | Reference |

|---|---|---|---|---|---|

| Bovine Coronary Artery | 14,15-EET | ~1 µM | 80-94% | Pre-contracted with U46619 | [25] |

| Bovine Coronary Artery | 14,15-EET-PISA | ~1 µM | 84.5 ± 7.5% | Analog | [25] |

| Bovine Coronary Artery | 14,15-EET-BSA | ~1 µM | 89.6 ± 3.9% | Analog | [25] |

| Rat Mesenteric Arteries | 14,15-EET | Lower in smaller branches | - | Effect reduced in aged and hypertensive rats | [26] |

| Normal & SHR Rats | 14,15-EET (infusion) | 1-10 µg/kg | Up to 45 ± 6 mmHg drop in MAP | Dose-dependent hypotension |[22] |

Table 3: Plasma Eicosanoid Levels in Cardiovascular Disease

| Analyte | Patient Group | Concentration (ng/mL) | Comparison | Reference |

|---|---|---|---|---|

| 14,15-DHET | Coronary Heart Disease (CHD) | 2.53 ± 1.60 | P < 0.05 vs. Controls | [12] |

| 14,15-DHET | Healthy Controls | 1.65 ± 1.54 | - |[12] |

Note: Increased 14,15-DHET levels are considered an indirect marker of decreased 14,15-EET levels due to enhanced sEH activity.[12][27]

Key Experimental Protocols

6.1. Radioligand Binding Assay for Putative EET Receptors

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of 14,15-EET to its putative receptor.

-

Methodology:

-

Membrane Preparation: Homogenize cells (e.g., U-937 monocytes) in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a binding buffer.

-

Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled ligand (e.g., [3H]-14,15-EET).

-

Non-specific Binding: In parallel, run a set of reactions with a large excess of unlabeled 14,15-EET to determine non-specific binding.

-

Incubation: Incubate reactions at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash filters, and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[15][16]

-

6.2. Isometric Tension Assay for Vascular Reactivity

-

Objective: To measure the vasodilatory effect of 14,15-EET on isolated blood vessels.

-

Methodology:

-

Vessel Preparation: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into rings (2-4 mm).

-

Mounting: Mount the rings in an organ bath chamber filled with physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Pre-contraction: Contract the rings to a stable submaximal tension using a vasoconstrictor agonist (e.g., thromboxane (B8750289) mimetic U46619).

-

Treatment: Once a stable plateau is reached, add 14,15-EET (or analogs) in a cumulative, concentration-dependent manner.

-

Data Acquisition: Record the changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-contracted tension.

-

Data Analysis: Plot concentration-response curves to determine parameters like EC₅₀ and maximal relaxation.[25][28]

-

6.3. In Vitro Cardiomyocyte Hypertrophy Assay

-

Objective: To assess the ability of 14,15-EET to prevent or reverse cardiomyocyte hypertrophy.

-

Methodology:

-

Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2).

-

Induction of Hypertrophy: Stimulate cells with a hypertrophic agonist such as Angiotensin II, Isoproterenol, or high glucose for 24-48 hours.

-

Treatment: Co-treat cells with the hypertrophic agonist and various concentrations of 14,15-EET. Include vehicle-treated cells as a control.

-

Assessment of Hypertrophy:

-

Cell Size: Measure the cell surface area using microscopy and image analysis software.

-

Protein Synthesis: Quantify the incorporation of a radiolabeled amino acid (e.g., ³H-leucine).

-

Gene Expression: Measure the mRNA levels of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using qRT-PCR.

-

-

Data Analysis: Compare the degree of hypertrophy in cells treated with the agonist alone versus those co-treated with 14,15-EET.[19][24]

-

Conclusion and Future Directions

14(R),15(S)-EET is a powerful endogenous signaling lipid with a profound and multifaceted protective role in the cardiovascular system. Its actions, mediated through a combination of receptor-dependent and intracellular pathways, position it as a central regulator of vascular tone, inflammation, and cardiac remodeling. The rapid degradation of EETs by soluble epoxide hydrolase has made sEH a prime target for therapeutic intervention. The development of potent and selective sEH inhibitors, as well as stable, orally active EET analogs, holds immense promise for the treatment of a range of cardiovascular diseases, including hypertension, coronary artery disease, and heart failure.[20][29] Future research will focus on definitively identifying the EET receptor(s), further elucidating the downstream signaling networks, and translating the wealth of preclinical evidence into effective clinical therapies for cardiovascular disease.

References

- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. scilit.com [scilit.com]

- 7. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Epoxyeicosatrienoic Acids and Fibrosis: Recent Insights for the Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. alliedacademies.org [alliedacademies.org]

- 24. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of the 14(R),15(S)-EET Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It functions as a crucial signaling molecule in various physiological and pathophysiological processes, including vasodilation, inflammation, angiogenesis, and cell proliferation. This technical guide provides a comprehensive overview of the known downstream targets of the 14(R),15(S)-EET signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Signaling Pathways and Downstream Targets

14(R),15(S)-EET exerts its cellular effects by modulating a complex network of intracellular signaling pathways. The primary downstream targets identified to date include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Focal Adhesion Kinase (FAK) signaling cascade, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). Additionally, 14,15-EET has been shown to directly modulate the activity of specific ion channels, including Transient Receptor Potential Vanilloid 4 (TRPV4) and large-conductance Ca2+-activated potassium (KCa) channels.

Signaling Pathway Diagram

Caption: Overview of 14(R),15(S)-EET signaling pathways.

Quantitative Data on Downstream Target Activation

The following tables summarize the quantitative effects of 14(R),15(S)-EET on its key downstream targets as reported in the literature.

Table 1: Activation of Kinase Signaling Pathways

| Target | Cell Type | 14,15-EET Concentration | Effect | Reference |

| PI3K/Akt | Human carcinoma cells (Tca-8113) | Not specified | Significant increase in phosphorylation | [1] |

| Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased phosphorylation of PI3K and Akt | [2] | |

| FAK | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased phosphorylation of FAK | [2] |

| ERK1/2 | Human carcinoma cells (Tca-8113) | Not specified | Significant increase in phosphorylation | [1] |

| HEK293 cells expressing CXCR4 or CMKLR1 | 1 µM | Significant increase in pERK | [3] |

Table 2: Modulation of Ion Channel Activity

| Target | Tissue/Cell Type | 14,15-EET Concentration | Effect | Reference |

| KCa Channels | Bovine coronary artery smooth muscle cells | 1 nM | Increased channel activity | [4] |

| TRPV4 | Human microvascular endothelial cells | Not specified | Implicated in Ca²⁺ influx and NO production | [5] |

Table 3: Activation of Nuclear Receptors and Cellular Responses

| Target/Response | Cell Type | 14,15-EET Concentration | Effect | Reference |

| PPARγ Activation | Carcinoma cells | 100 nM | 4.28-fold increase in luciferase activity | [6] |

| Cell Proliferation | Human carcinoma cells (Tca-8113) | Not specified | 47.08% of cells in S-G2-M phase (compared to control) | [1] |

| Cell Migration/Invasion | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Promoted tumor cell invasion in Transwell assay | [7] |

| Integrin αvβ3 Expression | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased mRNA and protein expression | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of 14(R),15(S)-EET.

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the change in phosphorylation of target proteins (e.g., Akt, FAK, ERK) in response to 14(R),15(S)-EET treatment.

Workflow Diagram:

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment with 14(R),15(S)-EET at the desired concentrations for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.

MTT Assay for Cell Proliferation

Objective: To assess the effect of 14(R),15(S)-EET on cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 14(R),15(S)-EET or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell Migration/Invasion Assay

Objective: To evaluate the effect of 14(R),15(S)-EET on the migratory and invasive potential of cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of 14(R),15(S)-EET or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Express the results as the average number of migrated/invaded cells per field or as a fold change relative to the control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the mRNA expression of target genes (e.g., integrin αv, integrin β3) in response to 14(R),15(S)-EET.

Protocol:

-